Proton Affinity Depressed by 13 kcal/mol (56 kJ/mol) Versus Unstrained Azetidine
The gas-phase proton affinity (PA) of 1-azabicyclo[1.1.0]butane is 212.0 kcal/mol (887 kJ/mol) [1], while that of the unstrained four-membered cyclic amine azetidine is 943.4 kJ/mol (225.5 kcal/mol) [2]. The 56 kJ/mol (13.5 kcal/mol) deficit in ABB is attributed to the increased s-character of the bridgehead nitrogen lone pair imposed by the bicyclic geometry, as confirmed by computational analysis reporting a PA of 894.1 kJ/mol for the 1-ABB regioisomer [3].
| Evidence Dimension | Gas-phase proton affinity (basicity) |
|---|---|
| Target Compound Data | 212.0 kcal/mol (887 kJ/mol) |
| Comparator Or Baseline | Azetidine: 943.4 kJ/mol (225.5 kcal/mol) |
| Quantified Difference | ΔPA = –56 kJ/mol (–13.5 kcal/mol); ABB is significantly less basic |
| Conditions | Gas-phase; NIST evaluated data (Hunter & Lias, 1998); computational PA at B3LYP/6-311+G(d,p) level |
Why This Matters
Lower basicity directly impacts salt formation, purification strategy, and compatibility with acid-sensitive synthetic steps; users requiring a less basic nitrogen center for specific coordination or catalytic applications should select ABB over azetidine.
- [1] NIST Chemistry WebBook. 1-Azabicyclo[1.1.0]butane: Proton affinity 212.0 kcal/mol. Hunter, E.P.; Lias, S.G., J. Phys. Chem. Ref. Data 1998, 27, 413–656. View Source
- [2] NIST Chemistry WebBook. Azetidine: Proton affinity 943.4 kJ/mol. Hunter, E.P.; Lias, S.G., J. Phys. Chem. Ref. Data 1998, 27, 413–656. View Source
- [3] Rágyanszki, A.; Fiser, B.; Lee-Ruff, E.; Liebman, J. F. Strained Small Nitrogen Heterocycles—Azabicyclobutanes and Azirines. ChemistrySelect 2023, 8, e202301405. View Source
